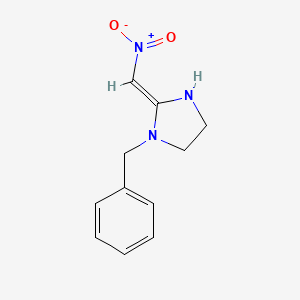

1-Benzyl-2-nitromethylene-imidazoline

Description

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(2E)-1-benzyl-2-(nitromethylidene)imidazolidine |

InChI |

InChI=1S/C11H13N3O2/c15-14(16)9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2/b11-9+ |

InChI Key |

AMSZBACOVUMMSU-PKNBQFBNSA-N |

Isomeric SMILES |

C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(C(=C[N+](=O)[O-])N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Benzyl 2 Nitromethylene Imidazoline Derivatives

Reactions Involving the Nitromethylene Group

The exocyclic nitromethylene group (-CH=NO₂) is a key driver of the molecule's reactivity. The strong electron-withdrawing nature of the nitro group, acting through both inductive and resonance effects, renders the adjacent carbon-carbon double bond highly electrophilic. nih.gov This electronic feature makes the nitromethylene unit susceptible to a variety of reactions, particularly those involving nucleophiles.

The polarized double bond of the nitromethylene group is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. nih.gov This reaction involves the attack of a nucleophile on the β-carbon of the double bond, leading to the formation of a stabilized nitronate ion intermediate. Subsequent protonation yields the corresponding addition product.

Common nucleophiles that can participate in this reaction include:

Carbon Nucleophiles: Enolates, organometallic reagents, and cyanide ions.

Nitrogen Nucleophiles: Amines, hydrazines, and azides.

Oxygen Nucleophiles: Alkoxides and water.

Sulfur Nucleophiles: Thiols and thiophenols.

The general scheme for this reaction involves the nucleophile adding to the carbon of the methylene (B1212753) group, breaking the C=C double bond. The resulting intermediate is a nitronate anion, which is stabilized by resonance across the N-C-N system of the imidazoline (B1206853) ring and the nitro group. nih.gov Protonation of this intermediate yields the final, more saturated product. The versatility of this reaction allows for the introduction of diverse functional groups, significantly expanding the synthetic utility of the parent compound.

The nitro group is one of the most versatile functional groups in organic synthesis and can be transformed into a variety of other nitrogen-containing moieties, primarily through reduction. nih.gov The specific product obtained depends on the reducing agent and the reaction conditions employed.

Key transformations include:

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (-CH₂-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or metal hydrides. This conversion is fundamental for introducing a basic amino group, which can be further functionalized.

Partial Reduction to Oximes or Hydroxylamines: Under milder reduction conditions, it is possible to achieve partial reduction to form an oxime (=N-OH) or a hydroxylamine (B1172632) (-NH-OH).

Nef Carbonyl Synthesis: The nitro group can also be converted into a carbonyl group through the Nef reaction. This transformation typically involves the formation of a nitronate salt by treatment with a base, followed by acidification to yield a ketone or an aldehyde. nih.gov In the case of 1-benzyl-2-nitromethylene-imidazoline, this would lead to the formation of a 2-formyl derivative.

Table 1: Potential Transformations of the Nitromethylene Group

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Nitromethylene (-CH=NO₂) | H₂, Pd/C or Sn/HCl | Aminomethyl (-CH₂-NH₂) | Reduction |

| Nitromethylene (-CH=NO₂) | 1. Base (e.g., NaOH) 2. Acid (e.g., H₂SO₄) | Formyl (-CHO) | Nef Reaction |

| Nitromethylene (-CH=NO₂) | Mild reducing agents | Oxime (=N-OH) | Partial Reduction |

Reactivity of the Imidazoline Ring System

The imidazoline ring, while relatively stable, possesses reactive sites that can participate in distinct chemical transformations, including ring-opening and aromatization.

The imidazoline ring contains an aminal-like linkage (N-C-N) which is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction leads to the cleavage of the five-membered ring. The kinetics and mechanism of hydrolysis for 1,2-disubstituted imidazolines have been studied, revealing that the process is often subject to catalysis by acid or base. researchgate.netnih.gov

The hydrolysis of this compound would involve the nucleophilic attack of water on the C2 carbon, which is activated by the adjacent nitrogen atoms and the exocyclic double bond. This process ultimately cleaves the C2-N1 and C2-N3 bonds, resulting in the formation of an N-acylated ethylenediamine (B42938) derivative. Specifically, the expected product would be a derivative of N-benzylethylenediamine. Studies on related non-aromatic imidazolidine (B613845) systems have shown that they readily hydrolyze with exclusive formation of the ring-opened product. acs.orgnih.gov The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the nature of substituents on the ring. researchgate.net

A characteristic reaction of the 2-imidazoline ring is its oxidation or dehydrogenation to form the corresponding aromatic imidazole (B134444) ring. This transformation results in a significant increase in thermodynamic stability due to the formation of a 6π-electron aromatic system.

Several methods can be employed to achieve this aromatization:

Catalytic Dehydrogenation: Heating the imidazoline derivative in the presence of a metal catalyst, such as Raney nickel or nickel-containing catalysts, can effectively remove hydrogen and form the imidazole ring. google.com This process is often carried out at elevated temperatures, typically between 160°C and 300°C. google.com

Chemical Oxidation: A variety of chemical oxidizing agents can facilitate the conversion of imidazolines to imidazoles under milder conditions. Reagents such as manganese dioxide (MnO₂) or (diacetoxyiodo)benzene (B116549) have been used successfully for this purpose at room temperature. organic-chemistry.org

For this compound, aromatization would yield 1-benzyl-2-(nitromethyl)imidazole. This reaction converts the exocyclic double bond into an endocyclic one as part of the newly formed aromatic system.

Table 2: Representative Conditions for Aromatization of Imidazolines

| Reagent/Catalyst | Temperature | Product Type | Reference |

|---|---|---|---|

| Raney Nickel | 225-235°C | Imidazole | google.com |

| Nickel-Copper-Chromium | 160-300°C | Imidazole | google.com |

| (Diacetoxyiodo)benzene | Room Temperature | Imidazole | organic-chemistry.org |

Tautomerism and Isomerization Studies

Tautomerism is the interconversion of structural isomers, usually by the migration of a proton. This compound and its derivatives can exhibit several forms of tautomerism.

The most significant equilibrium is the nitro-aci-nitro tautomerism . spcmc.ac.in This involves the migration of the acidic proton from the exocyclic methylene carbon to one of the oxygen atoms of the nitro group. This process results in the formation of the aci-nitro tautomer, also known as a nitronic acid. vu.nlnih.govresearchgate.net The equilibrium between the more stable nitro form and the less stable aci-nitro form is a key aspect of the chemistry of nitroalkenes. vu.nlnih.gov The aci-nitro form is often an intermediate in reactions such as the Nef reaction. spcmc.ac.in

In addition to nitro-aci-nitro tautomerism, the system can conceptually exhibit other tautomeric forms related to the imidazoline ring, resembling an imine-enamine equilibrium. While the N1-benzyl group prevents annular tautomerism (proton migration between N1 and N3), proton shifts involving the C4 and C5 positions of the ring could lead to different isomers, although these are generally less favorable than the parent structure. The exact ratio of tautomers in solution depends on factors such as solvent, temperature, and pH. chemeurope.com

Imine–Enamine Tautomerization

The this compound structure contains an endocyclic imine bond as part of the imidazoline ring. The exocyclic nitromethylene group possesses an acidic proton on the carbon adjacent to the nitro group, which allows for the possibility of imine-enamine tautomerization. This process is analogous to the well-known keto-enol tautomerism. thieme.dewikipedia.org

The equilibrium between the imine and enamine forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In the case of this compound, two potential enamine tautomers could be formed. The tautomerism would involve the migration of a proton from the exocyclic carbon to one of the nitrogen atoms of the imidazoline ring, resulting in a different distribution of double bonds within the molecule.

The imine form is generally the more stable tautomer due to the greater thermodynamic stability of the carbon-nitrogen double bond compared to a carbon-carbon double bond. reddit.com However, the presence of the electron-withdrawing nitro group can significantly influence the acidity of the alpha-proton, potentially shifting the equilibrium towards the enamine form under certain conditions. Theoretical studies on related nitroalkenes have shown that the energy barrier for such proton transfers can be influenced by intramolecular hydrogen bonding. vu.nlresearchgate.net

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability |

| Imine (Parent) | C=N double bond within the imidazoline ring | Generally more stable |

| Enamine 1 | C=C double bond, proton on N1 | Less stable |

| Enamine 2 | C=C double bond, proton on N3 | Less stable |

This table is based on general principles of imine-enamine tautomerism and may not reflect the specific equilibrium of this compound.

Advanced Derivatization Strategies

N-Substitution Reactions on the Imidazoline Nitrogen

The imidazoline ring in this compound features a secondary amine nitrogen (N3) that can potentially undergo substitution reactions. However, the presence of the electron-withdrawing nitromethylene group at the 2-position is expected to reduce the nucleophilicity of the ring nitrogens, making these reactions less facile compared to simple imidazolines.

Despite this, N-substitution could potentially be achieved under specific conditions. For instance, alkylation with a strong alkylating agent in the presence of a suitable base could lead to the formation of a quaternary imidazolinium salt. The reactivity of the N1 versus N3 nitrogen would also be a factor to consider, with the N-benzyl group at N1 sterically hindering reactions at that position.

General reactivity studies on 2-imidazolines show that they can form quaternary salts when heated with alkyl halides. chemicalbook.com

| Reagent | Reaction Type | Potential Product |

| Methyl Iodide | Alkylation | 1-Benzyl-3-methyl-2-nitromethylene-imidazolinium iodide |

| Benzoyl Chloride | Acylation | 1-Benzyl-3-benzoyl-2-nitromethylene-imidazoline |

This table presents hypothetical reactions based on the general reactivity of imidazolines.

Transformations at the Exocyclic Carbon

The exocyclic nitromethylene group is a key site for chemical transformations in this compound. This functional group has the characteristics of a nitroalkene, which is a versatile Michael acceptor in organic synthesis.

Michael Addition: The electron-withdrawing nature of the nitro group makes the exocyclic double bond highly susceptible to nucleophilic attack. A wide range of nucleophiles, such as amines, thiols, and carbanions, can be expected to add to the exocyclic carbon in a Michael-type addition. This reaction would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the exocyclic position.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-based reductions (e.g., Fe/HCl, SnCl2). This transformation would yield 1-Benzyl-2-(aminomethylene)-imidazoline, a compound with a significantly different electronic and reactivity profile.

Cycloaddition Reactions: The polarized double bond of the nitromethylene group could also participate in cycloaddition reactions, for example, with dienes in a Diels-Alder type reaction, where the nitromethylene group would act as the dienophile.

| Reagent/Condition | Reaction Type | Potential Product |

| Piperidine | Michael Addition | 1-Benzyl-2-(1-nitro-2-piperidinoethyl)-imidazoline |

| H2, Pd/C | Reduction | 1-Benzyl-2-(aminomethylene)-imidazoline |

| Cyclopentadiene | [4+2] Cycloaddition | A bicyclic adduct |

This table illustrates potential reactions based on the known reactivity of nitroalkenes.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-Benzyl-2-nitromethylene-imidazoline, ¹H and ¹³C NMR spectra would provide a complete map of the carbon and hydrogen framework. Although specific experimental spectra are not available, the expected chemical shifts (δ) can be predicted based on the distinct electronic environments of the protons and carbons in the benzyl (B1604629), imidazoline (B1206853), and nitromethylene moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The benzylic methylene (B1212753) protons (-CH₂-) would likely resonate as a singlet around δ 5.0-5.3 ppm. The two methylene groups of the imidazoline ring (-CH₂-CH₂-) are expected to appear as triplets in the δ 3.5-4.5 ppm range. The vinyl proton of the nitromethylene group (=CH-NO₂) is anticipated to be significantly deshielded due to the strong electron-withdrawing effect of the nitro group and its position in a conjugated system, likely appearing as a singlet in the δ 6.5-7.5 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbon of the nitromethylene group (>C=) is expected to be significantly downfield. The carbons of the benzyl group would show characteristic signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the one attached to the methylene group) being distinct. The benzylic methylene carbon (-CH₂) would likely appear around δ 50-55 ppm. The imidazoline ring carbons would include the C=N carbon at a significantly downfield position (δ > 150 ppm) and the two methylene carbons (-CH₂-CH₂-) in the δ 45-55 ppm range.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzyl Aromatic (5H) | 7.20 - 7.50 (m) | 127.0 - 129.5 |

| Benzyl ipso-C | - | 135.0 - 138.0 |

| Benzyl -CH₂- | 5.00 - 5.30 (s) | 50.0 - 55.0 |

| Imidazoline -N-CH₂- | 3.80 - 4.20 (t) | 48.0 - 52.0 |

| Imidazoline -N-CH₂- | 3.50 - 3.90 (t) | 45.0 - 50.0 |

| Imidazoline C=N | - | 155.0 - 165.0 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₁H₁₁N₃O₂, the calculated exact mass (monoisotopic mass) is 217.0851 g/mol . An HRMS experiment would be expected to yield a molecular ion peak [M+H]⁺ at m/z 218.0929, confirming this composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Other expected fragmentations include the loss of the nitro group (NO₂, 46 Da) or nitrous acid (HNO₂, 47 Da). nih.govnih.govresearchgate.net

Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₁N₃O₂ | 217.0851 | Molecular Ion |

| [M+H]⁺ | C₁₁H₁₂N₃O₂ | 218.0929 | Protonated Molecular Ion |

| [M-NO₂]⁺ | C₁₁H₁₁N | 171.0919 | Loss of nitro group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

For this compound, a single-crystal X-ray diffraction study would reveal key structural features. It is expected that the imidazoline ring would be nearly planar. The exocyclic nitromethylene group (=CH-NO₂) would likely be conjugated with the C=N double bond of the imidazoline ring, leading to a planar arrangement of the N-C-C-N-O atoms to maximize orbital overlap. The analysis would also determine the torsion angles describing the orientation of the benzyl group relative to the imidazoline ring. Intermolecular forces, such as hydrogen bonds or π-π stacking interactions involving the benzyl rings, would also be identified, providing insight into the crystal packing.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands. The most diagnostic of these would be the strong absorptions from the nitro group. orgchemboulder.comspectroscopyonline.com The asymmetric stretching vibration of the N-O bonds is expected to produce a strong band in the 1550-1475 cm⁻¹ region, while the symmetric stretch would appear as another strong band between 1360-1290 cm⁻¹.

Other key absorptions would include those from the aromatic benzyl group, with C-H stretching appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The C=N stretching of the imidazoline ring would likely be observed around 1640-1610 cm⁻¹. Aliphatic C-H stretching from the methylene groups of the benzyl and imidazoline moieties would be found in the 3000-2850 cm⁻¹ range. libretexts.org

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1550 - 1475 | Strong |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1360 - 1290 | Strong |

| C=N Stretch | Imidazoline | 1640 - 1610 | Medium |

| C=C Stretch | Aromatic (Benzyl) | 1600 - 1450 | Medium-Weak |

| C-H Stretch | Aromatic (Benzyl) | 3100 - 3000 | Medium-Weak |

Theoretical and Computational Investigations of 1 Benzyl 2 Nitromethylene Imidazoline

Molecular Dynamics Simulations

No published molecular dynamics simulations investigating the behavior of 1-Benzyl-2-nitromethylene-imidazoline in various environments (e.g., in solution or interacting with biological macromolecules) were identified.

Reaction Mechanism Elucidation through Computational Modeling

While computational modeling is a powerful tool for elucidating reaction mechanisms, no studies applying this to the synthesis or reactivity of this compound could be found.

Prediction of Molecular Properties for Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) and other computational models for predicting properties like solubility, reactivity, or biological activity have been applied to broader classes of imidazolines, but specific predictive models and data for this compound are not documented. researchgate.net

Due to the absence of specific research data for this compound, generating a thorough and scientifically accurate article that strictly adheres to the requested outline is not possible at this time.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The imidazoline (B1206853) scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. scite.airesearchgate.net As a structural analog of the well-studied oxazoline (B21484) ring, the imidazoline framework allows for the introduction of chirality, typically at the C4 and C5 positions, and offers an additional nitrogen atom whose substituent can be modified to fine-tune the ligand's steric and electronic properties. scite.aiacs.org These chiral imidazoline-containing ligands, when complexed with transition metals like palladium, copper, or nickel, can induce high levels of stereoselectivity in a wide range of chemical transformations. acs.orgnih.gov

While 1-Benzyl-2-nitromethylene-imidazoline itself is not chiral, its core structure is highly relevant. Chiral versions of the imidazoline ring are frequently incorporated into bidentate or tridentate ligands, such as bis(imidazolinyl)thiophenes or imidazoline-phosphine ligands, which have proven effective in creating a chiral environment around a metal center. acs.orgnih.gov These ligands guide the approach of substrates, leading to the preferential formation of one enantiomer over the other.

For instance, chiral imidazoline-phosphine ligands derived from a binaphthalene framework have been successfully used in palladium-catalyzed asymmetric allylic alkylation reactions, achieving excellent enantioselectivities. acs.org

Table 1: Performance of Chiral Imidazoline-Phosphine Ligand L1 in Asymmetric Allylic Alkylation

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 1,3-Diphenylpropenyl acetate | Pd(dba)₂ / Ligand L1 | 98 | 96 | acs.org |

| 1,3-Di(p-tolyl)propenyl acetate | Pd(dba)₂ / Ligand L1 | 97 | 95 | acs.org |

Similarly, C2-symmetric chiral ligands like 2,5-bis(imidazolinyl)thiophene have been explored in copper-catalyzed Friedel-Crafts alkylations, demonstrating the scaffold's utility in promoting C-C bond formation with good enantioselectivity. nih.gov Although specific studies employing this compound as a ligand were not found, its imidazoline core suggests that chiral derivatives could be developed for applications in asymmetric catalysis.

Precursors for N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) are a class of stable singlet carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.org The most common route to NHCs involves the deprotonation of an imidazolium (B1220033) or imidazolinium salt at the C2 position. beilstein-journals.orgresearchgate.net These azolium salt precursors are typically synthesized by N-alkylation of an existing imidazole (B134444) or by constructing the ring from acyclic starting materials. beilstein-journals.org

The structure of this compound, with its exocyclic double bond at the C2 position, does not fit the typical profile of a direct NHC precursor. The generation of a carbene at C2 would require the removal of the entire nitromethylene group (=CHNO₂) and the formation of a divalent carbon center, a non-standard transformation.

A more plausible, though indirect, pathway would involve the chemical modification of the nitromethylene group to convert the molecule into a suitable imidazolium salt. For example, reductive transformation of the nitro group and subsequent cleavage of the C=C bond could potentially lead to a 2-unsubstituted imidazoline, which could then be oxidized or otherwise functionalized to form an imidazolium salt. However, such a multi-step conversion is speculative, and the literature does not describe 2-nitromethylene-imidazolines as conventional starting materials for NHC synthesis. The standard precursors remain imidazolium salts, which are prized for their straightforward deprotonation to yield the desired NHC. uliege.be

Intermediates in the Synthesis of Complex Heterocyclic Scaffolds

The true synthetic potential of this compound likely lies in the reactivity of its nitromethylene group. This functional group is a type of nitro-enamine, a class of compounds known to be versatile building blocks in organic synthesis. researchgate.net The conjugated system, influenced by the electron-withdrawing nitro group, renders the exocyclic double bond highly susceptible to nucleophilic attack (Michael addition) and makes the system a participant in cycloaddition reactions. researchgate.net

This reactivity allows the imidazoline ring to be used as a scaffold upon which other rings can be constructed. For example:

Michael Addition: The β-carbon of the nitromethylene group is electrophilic and can react with a wide range of carbon and heteroatom nucleophiles. The resulting nitroalkane intermediate can be further manipulated, for instance, through reduction of the nitro group or by using it in subsequent cyclization steps. acs.org

Cycloaddition Reactions: As a substituted nitroalkene, the nitromethylene moiety can participate in Diels-Alder reactions (as a dienophile) or in [3+2] cycloadditions with suitable partners, leading to the formation of complex, fused, or spirocyclic heterocyclic systems. researchgate.netrsc.org

The general utility of nitroalkenes in constructing six-membered heterocyclic rings, such as piperidines and tetrahydropyrans, is well-established. researchgate.net These reactions often proceed through a domino sequence involving a Michael addition followed by an intramolecular cyclization. While specific examples starting from this compound are scarce in the literature, the reactivity profile of its core functional group strongly suggests its potential as an intermediate for creating more elaborate molecular architectures. researchgate.netsciencescholar.us

Applications in Corrosion Inhibition Studies

Imidazoline derivatives are widely recognized as effective corrosion inhibitors, particularly for mild steel in acidic and CO₂-saturated environments encountered in the oil and gas industry. Their mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

The effectiveness of an imidazoline inhibitor is influenced by several structural features:

The Imidazoline Ring: The nitrogen atoms in the ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of iron atoms on the steel surface.

Hydrophobic Tail: A long alkyl or hydrophobic group attached to the ring enhances the formation of a dense, water-repelling film. The benzyl (B1604629) group in this compound serves this purpose.

Additional Functional Groups: Other atoms like oxygen or π-systems can further enhance the molecule's adsorption onto the surface.

Studies on related compounds have demonstrated strong performance. For example, 2-nitromethylene heterocycles have been synthesized and shown to have significant corrosion inhibition efficiency, with some derivatives providing up to 87% protection in mass loss tests. scielo.br The presence of both the imidazoline ring and the conjugated nitromethylene group suggests that this compound could exhibit strong chemical adsorption properties.

Table 2: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

| Inhibitor Compound | Environment | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| 2-Nitromethylene-imidazolidine | Acidic Medium | 87 | Mass Loss | scielo.br |

| 2-Nitromethylene-hexahydropyrimidine | Acidic Medium | 78 | Mass Loss | scielo.br |

| 2-Phenyl-1-ethylamino imidazoline derivatives | CO₂-Saturated Brine | >90 | Potentiodynamic Polarization | acs.org |

The combination of the established efficacy of the imidazoline core and the potential contribution from the nitromethylene group makes this compound a promising candidate for corrosion inhibition applications.

Development of Novel Synthetic Methodologies for Various Compounds

The development of novel synthetic methodologies often relies on the use of versatile and reactive building blocks. The this compound molecule contains a cyclic nitro-enamine moiety, which is a functional group of significant synthetic utility. researchgate.net

Methodologies could be developed that leverage the reactivity of this group in several ways:

Synthesis of Amines and Carbonyls: The reduction of the nitro group can lead to aminomethylene derivatives, which are enamines. Hydrolysis of these intermediates could provide a route to 2-formyl-imidazolines. Alternatively, complete reduction of both the nitro group and the double bond can yield aminomethyl-substituted imidazolines.

Domino Reactions: As discussed in section 6.3, the nitromethylene group is an excellent trigger for domino reactions. A single synthetic operation involving an intermolecular Michael addition followed by an intramolecular cyclization could rapidly build molecular complexity, providing access to novel fused heterocyclic systems. researchgate.net

Functional Group Interconversion: The nitro group itself can be converted into other functionalities. For instance, the Nef reaction allows for the transformation of a primary nitroalkane (formed after reduction of the C=C bond) into a carbonyl group, offering another pathway to functionalized imidazolines.

The unique electronic nature of the nitromethylene group makes it a valuable handle for constructing a variety of organic molecules, positioning compounds like this compound as potentially useful platforms for developing new synthetic methods. longdom.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to 2-nitromethylene-imidazoline derivatives often rely on multi-step processes that may involve harsh conditions or generate significant waste. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.

A key area for exploration is the adaptation of one-pot synthesis methods. A known route to the parent compound, 2-(nitromethylene)imidazolidine, involves the reaction of 1,1-dichloro-2-nitroethylene with ethylenediamine (B42938). google.com A future direction would be to modify this process by using N-benzylethylenediamine as the starting material to introduce the benzyl (B1604629) group in a single, streamlined step.

Furthermore, the principles of green chemistry offer a roadmap for innovation. rsc.org This includes the investigation of:

Catalyst Systems: Exploring novel catalysts, such as solid-supported acids or transition metal complexes, could lead to milder reaction conditions, reduced reaction times, and improved yields. rsc.orgresearchgate.net The use of recyclable catalysts is a particularly attractive goal. rsc.org

Alternative Energy Sources: Microwave-assisted and ultrasonic-irradiated syntheses have the potential to dramatically accelerate reaction rates and improve energy efficiency compared to conventional heating. researchgate.net

Solvent-Free Reactions: Developing solid-state or neat reaction conditions would eliminate solvent waste, a major contributor to the environmental impact of chemical synthesis. researchgate.net

| Strategy | Key Reagents/Conditions | Potential Advantages | Reference Concept |

|---|---|---|---|

| One-Pot Synthesis | N-benzylethylenediamine, 1,1-dichloro-2-nitroethylene | Reduced steps, higher atom economy, less waste | google.com |

| Green Catalysis | Solid acid catalysts (e.g., HBF4–SiO2), recyclable metal complexes | Milder conditions, catalyst reusability, higher selectivity | rsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Drastically reduced reaction times, improved yields | researchgate.net |

| Palladium-Catalyzed Multicomponent Synthesis | N-benzyl imines, acid chlorides, carbon monoxide | Convergent synthesis from simple building blocks | mdpi.com |

Exploration of New Reactivity Patterns and Transformations

The chemical structure of 1-benzyl-2-nitromethylene-imidazoline, featuring a polarized nitro-enamine system, suggests a rich and underexplored reactivity profile.

The exocyclic carbon-carbon double bond is a prime target for new transformations. Its electron-deficient nature makes it a potential Michael acceptor for reactions with various nucleophiles, enabling the introduction of new functional groups at the methylene (B1212753) position. Furthermore, its participation in [3+2] cycloaddition reactions could open pathways to complex polycyclic heterocyclic systems. nih.govmdpi.commdpi.com

The nitro group itself is a versatile functional handle. Future studies could investigate:

Reduction: Selective reduction of the nitro group to an amino group would yield a 2-(aminomethylene) derivative, a valuable precursor for further functionalization or for creating novel ligand scaffolds.

Denitration: Exploring conditions for the replacement of the nitro group with other substituents could vastly expand the range of accessible derivatives.

Rearrangements: The nitro-enamine moiety could be susceptible to novel chemical rearrangements under thermal, photochemical, or catalytic conditions, leading to unexpected and potentially useful molecular architectures.

The imidazoline (B1206853) ring also offers avenues for exploration. Research into its stability and potential for ring-opening reactions under specific conditions could yield valuable synthetic intermediates. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides a powerful toolkit for accelerating research and gaining deeper mechanistic insights, bypassing costly and time-consuming trial-and-error experimentation.

Future computational studies on this compound should employ methods like Density Functional Theory (DFT) to:

Predict Reactivity: By calculating electron density distributions, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net

Elucidate Reaction Mechanisms: Computational modeling can be used to map the potential energy surfaces of proposed synthetic routes and transformations. mdpi.com This allows for the identification of transition states and intermediates, helping to optimize reaction conditions for higher yields and selectivity.

Investigate Tautomerism: The molecule may exist in different tautomeric forms. rsc.orgdnu.dp.uaresearchgate.net Quantum chemical calculations can determine the relative stabilities of these tautomers in various environments (gas phase, different solvents), which is crucial for understanding its chemical behavior and spectroscopic properties.

Integration into Supramolecular Chemistry and Advanced Material Science

The structural components of this compound—the aromatic benzyl group, the heterocyclic imidazoline ring, and the polar nitro group—make it an excellent candidate for applications in supramolecular chemistry and materials science.

The potential for non-covalent interactions, such as π-π stacking (from the benzyl ring) and hydrogen bonding (involving the N-H of the ring and the nitro group), could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular structures. researchgate.net These assemblies could form the basis for new gels, liquid crystals, or other soft materials.

Investigation of Analogues with Tailored Structural Features for Specific Chemical Functions

Systematic modification of the this compound scaffold is a critical future direction to establish structure-property relationships and develop analogues with tailored functions. researchgate.netnih.govresearchgate.net

Key areas for synthetic modification include:

The Benzyl Group: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can modulate the electronic properties of the entire molecule. This could influence its reactivity, coordination ability, and optical properties.

The Imidazoline Ring: Substitution at the C4 and C5 positions of the imidazoline ring could be used to introduce chirality or to sterically influence the molecule's conformation and binding preferences. rsc.orgresearchgate.net

This targeted synthesis of analogues will be essential for optimizing the molecule for specific applications, whether as a catalyst, a building block for advanced materials, or a scaffold in medicinal chemistry. nih.gov

| Modification Site | Proposed Substituents (Examples) | Potential Functional Impact | Reference Concept |

|---|---|---|---|

| Benzyl Ring (para-position) | -OCH3, -Cl, -CF3 | Tune electronic properties, reactivity, and binding affinity | researchgate.netresearchgate.net |

| Imidazoline Ring (C4/C5) | Methyl, Phenyl | Introduce steric bulk, control conformation, create chiral centers | rsc.orgresearchgate.net |

| Methylene Group | Replace -NO2 with -CN, -SO2Ph | Alter electron-withdrawing strength, modify reactivity patterns | chemscene.com |

| N1-Substituent | Replace Benzyl with other alkyl/aryl groups (e.g., Pyridylmethyl) | Introduce new coordination sites, alter solubility and steric profile | nih.gov |

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-2-nitromethylene-imidazoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or condensation of o-phenylenediamine derivatives with nitromethylene-containing reagents. For example, a modified Phillips reaction using formic acid as a cyclizing agent under reflux conditions can yield imidazoline derivatives. Reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of benzylating agents significantly impact product purity and yield. Optimization studies suggest that NaBH₄ or LiAlH₄ may stabilize the nitromethylene group during reduction steps .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm the benzyl and nitromethylene moieties (e.g., δ = 7.2–7.5 ppm for aromatic protons, δ = 140–145 ppm for nitromethylene carbons). IR spectroscopy identifies key functional groups, such as N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). Mass spectrometry (ESI or EI) provides molecular ion confirmation (e.g., [M+H]⁺ for C₁₀H₁₀N₃O₂ at m/z 228.08). Discrepancies in spectral data between batches may arise from tautomerism or residual solvents .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer : The compound exhibits limited water solubility (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate sensitivity to light and moisture, requiring storage under inert atmospheres. LogP values (predicted ~2.1) suggest moderate lipophilicity, impacting its utility in biological assays. Thermal analysis (DSC/TGA) shows decomposition above 200°C .

Advanced Research Questions

Q. What mechanistic insights explain contradictory product distributions in nitromethylene-functionalized imidazoline synthesis?

- Methodological Answer : Competing pathways—such as radical vs. ionic intermediates —during nitromethylene incorporation can lead to divergent products. For instance, CrO₃ oxidation may favor imine formation, while KMnO₃ promotes nitro-group retention. Kinetic studies using in situ FTIR or HPLC-MS can track intermediate formation. Computational modeling (DFT) of transition states further clarifies selectivity trends .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the nitromethylene group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the β-carbon. QSPR models correlate substituent effects (e.g., benzyl vs. aryl groups) with reaction rates in SNAr mechanisms .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer : Variability in antimicrobial assays (e.g., MIC values) often stems from differences in bacterial strains or assay protocols. Standardized testing (CLSI guidelines) and dose-response curve normalization (e.g., IC₅₀ ± SEM) improve reproducibility. Structural analogs with modified benzyl groups (e.g., halogen substitution) can isolate SAR trends, as seen in studies comparing 2-nitro vs. 2-cyano derivatives .

Q. How do solvent effects and catalyst choice influence enantioselective synthesis of imidazoline derivatives?

- Methodological Answer : Chiral ligands (e.g., BINOL or Jacobsen catalysts) in non-polar solvents (toluene) enhance enantiomeric excess (ee >90%) by stabilizing transition states. Kinetic resolution studies using HPLC chiral columns (e.g., Chiralpak AD-H) quantify stereoselectivity. Solvent polarity indices (ET(30)) correlate with ee values, with lower polarity favoring asymmetric induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.